molecular formula C9H4Br2N4O B8467447 6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B8467447
M. Wt: 343.96 g/mol
InChI Key: HRDFBOPTYOCLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C9H4Br2N4O and its molecular weight is 343.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4Br2N4O

Molecular Weight

343.96 g/mol

IUPAC Name

6,8-dibromo-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C9H4Br2N4O/c10-6-4-15-9(7(11)12-6)13-8(14-15)5-2-1-3-16-5/h1-4H

InChI Key

HRDFBOPTYOCLAY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=C(N=C(C3=N2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(3,5-dibromo-pyrazin-2-yl)-furan-2-carboxamidine (47 g, 0.14 mol), lead tetraacetate (95% purity, 160 g, 0.34 mol), and toluene (940 ml) was refluxed for 2 hours. The reaction was allowed to cool to room temperature and concentrated in vacuo. The resulting residue was purified by flash column chromatography on silica (hexanes:EtOAc (5:1 to 3:1)) as eluent to afford 6,8-dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine as a yellow solid (19.2 g, 40% yield). 1H NMR (300 MHz, CDCl3) δ 6.60 (dd, 1H), 7.33 (d, 1H), 7.62 (d, 1H), 8.63 (s, 1H).
Quantity
47 g
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
940 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.